

## L-858,051 toxicity and adverse effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | L 858051 |           |
| Cat. No.:            | B1674195 | Get Quote |

### **Technical Support Center: L-858,051**

Disclaimer: There is currently no publicly available in vivo toxicity or adverse effect data specifically for L-858,051. This technical support guide has been developed using data from its structural and functional analog, Forskolin. L-858,051 is a water-soluble analog of Forskolin and shares its primary mechanism of action as an activator of adenylate cyclase. Researchers should exercise caution and consider the information presented here as a preliminary guide. Independent validation of the toxicity profile of L-858,051 is highly recommended.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for L-858,051?

L-858,051 is an analog of Forskolin and, like Forskolin, it functions as a direct activator of the enzyme adenylate cyclase. This activation leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

Q2: Are there any known in vivo toxicity data for L-858,051?

As of the latest literature review, no specific in vivo toxicity studies for L-858,051 have been published. The toxicological data provided in this guide is based on studies conducted with Forskolin.

Q3: What are the potential adverse effects observed with Forskolin in animal studies?







Based on studies with Forskolin, potential adverse effects are generally minimal, especially at lower doses. However, some studies have noted that high doses may be associated with reduced blood pressure, tachycardia (increased heart rate), and potential for increased bleeding due to inhibition of platelet adhesion.[1] It is important to note that some studies have found no significant toxic effects even at high doses.[2][3]

Q4: Has genotoxicity been observed with Forskolin?

One study using a comet assay in Drosophila melanogaster larvae indicated that Forskolin did not show a genotoxic effect at lower concentrations. However, at higher concentrations (1 and 2 mg/mL), a moderate increase in DNA damage was observed.[4] Further research is needed to make a definitive conclusion about its genotoxic potential.[4]

Q5: Is there a No Observed Adverse Effect Level (NOAEL) established for Forskolin?

Yes, in a 180-day study in rats, the NOAEL for a 10% Forskolin extract was determined to be above 1,000 mg/kg of body weight per day.[2] Another study also concluded a NOAEL of up to 2000 mg/kg for a Coleus forskohlii extract.[3]

### **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue Encountered                                         | Potential Cause                                                                                                                                                                       | Troubleshooting Steps                                                                                                                                                                                                                                                                                                   |
|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected decrease in blood pressure in animal subjects. | L-858,051, similar to Forskolin, can have vasodilatory effects due to increased cAMP levels, leading to hypotension.                                                                  | - Monitor blood pressure closely during the experiment Consider starting with a lower dose and titrating upwards Ensure adequate hydration of the animals.                                                                                                                                                              |
| Observation of increased bleeding or hemorrhage.          | Forskolin has been reported to have inhibitory effects on platelet aggregation.[1]                                                                                                    | - Be cautious when performing invasive procedures on treated animals Monitor for any signs of bleeding or bruising Consider co-administration with pro-coagulant agents if this is a significant concern, though this may interfere with the primary experimental goals.                                                |
| Variable or inconsistent results in cAMP assays.          | L-858,051 is a direct activator of adenylate cyclase, but its potency can be influenced by the specific isoform of the enzyme present in the tissue and the overall cellular context. | - Ensure consistent experimental conditions, including cell density, incubation times, and reagent concentrations Verify the expression of adenylate cyclase isoforms in your experimental model Include a positive control, such as a known direct adenylate cyclase activator like Forskolin, to validate your assay. |
| Signs of hepatotoxicity (e.g., elevated liver enzymes).   | While studies have shown that purified Forskolin does not appear to be hepatotoxic, extracts of Coleus forskohlii containing other compounds                                          | - Use highly purified L-858,051 to avoid confounding effects from impurities Monitor liver function markers (e.g., ALT, AST) in your in vivo studies Perform histopathological                                                                                                                                          |





have been associated with liver toxicity in mice.[5]

analysis of liver tissue at the end of the study.

# **Quantitative Toxicity Data (Based on Forskolin Studies)**



| Parameter                                         | Species                              | Dosage                                              | Duration | Findings                                                                                                  | Reference |
|---------------------------------------------------|--------------------------------------|-----------------------------------------------------|----------|-----------------------------------------------------------------------------------------------------------|-----------|
| Acute Oral<br>Toxicity                            | Rat                                  | 2,000 mg/kg<br>(10%<br>Forskolin<br>extract)        | 14 days  | No signs of toxicity or mortality.                                                                        | [2][3]    |
| Sub-acute<br>Oral Toxicity                        | Rat                                  | 100, 300, and<br>1,000<br>mg/kg/day                 | 28 days  | No significant changes in hematology or serum biochemistry.                                               | [2]       |
| Sub-chronic<br>Oral Toxicity                      | Rat                                  | 500 and<br>1,000<br>mg/kg/day<br>(10%<br>Forskolin) | 180 days | No mortality,<br>no major<br>changes in<br>hematology<br>or serum<br>biochemistry,<br>no organ<br>damage. | [2]       |
| No Observed<br>Adverse<br>Effect Level<br>(NOAEL) | Rat                                  | > 1,000<br>mg/kg/day                                | 180 days | The NOAEL was determined to be above 1,000 mg/kg body weight per day.                                     | [2]       |
| Genotoxicity<br>(Comet<br>Assay)                  | Drosophila<br>melanogaster<br>larvae | 1 and 2<br>mg/mL (in<br>food)                       | -        | Moderate<br>increase in<br>DNA<br>damage.                                                                 | [4]       |

# **Experimental Protocols**

General Protocol for an In Vivo Toxicity Study (Rodent Model) - Adapted from Forskolin Studies



- Animal Model: Select a suitable rodent model (e.g., Wistar or Sprague-Dawley rats).
- Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the study.
- Grouping: Divide animals into control and treatment groups (a minimum of 5 males and 5 females per group is recommended).
- Dose Preparation: Prepare the desired concentrations of L-858,051 in a suitable vehicle (e.g., saline, DMSO, or as specified by the manufacturer).
- Administration: Administer L-858,051 via the desired route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only.
- Observation:
  - Acute Toxicity: Observe animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.
  - Sub-acute/Chronic Toxicity: Administer the compound daily for the specified duration (e.g., 28 or 90 days). Conduct daily clinical observations and weekly body weight measurements.
- Clinical Pathology: At the end of the study, collect blood samples for hematology and serum biochemistry analysis.
- Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: Signaling pathway of L-858,051.



Click to download full resolution via product page

Caption: General workflow for an in vivo toxicity study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of Chronic Administration of Forskolin on Glycemia and Oxidative Stress in Rats with and without Experimental Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wholefoodsmagazine.com [wholefoodsmagazine.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [L-858,051 toxicity and adverse effects in vivo].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1674195#l-858-051-toxicity-and-adverse-effects-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com